![molecular formula C₁₂H₁₈N₄O₅ B1147309 5-Amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]imidazole-4-carboxamide CAS No. 3676-69-5](/img/structure/B1147309.png)
5-Amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]imidazole-4-carboxamide
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Description
5-Amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]imidazole-4-carboxamide, also known as 5-Amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]imidazole-4-carboxamide, is a useful research compound. Its molecular formula is C₁₂H₁₈N₄O₅ and its molecular weight is 298.3. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]imidazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]imidazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biochemical Research
This compound is a protected 5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside . It is a nucleoside analogue that can enter nucleoside pools and significantly increase levels of adenosine during periods of ATP breakdown . This property makes it valuable in biochemical research, particularly in studies related to energy metabolism and cellular signaling.
Cancer Research
The compound has been used in cancer research, particularly in the study of breast cancer and glioblastoma . It is a 5′-phosphorylated analog of cell permeable AICAR that mimics AMP . This property allows it to interfere with cellular proliferation and survival pathways, making it a potential therapeutic agent for cancer treatment.
Cardiology
Adenosine-regulating agents (ARAs) have been recognized for their therapeutic potential in myocardial ischemia . As this compound can significantly increase levels of adenosine during periods of ATP breakdown , it could be used as a potential therapeutic agent in the treatment of heart diseases such as myocardial ischemia.
Pharmacology
The compound’s ability to enter nucleoside pools and increase adenosine levels during ATP breakdown could make it a potential candidate for drug development. Its properties could be harnessed to develop new drugs for conditions related to energy metabolism, cellular signaling, cancer, and heart diseases.
Molecular Biology
In molecular biology, this compound could be used in studies related to cellular signaling and energy metabolism due to its ability to mimic AMP . It could be used to study the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy homeostasis.
properties
IUPAC Name |
5-amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]imidazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O5/c1-12(2)20-7-5(3-17)19-11(8(7)21-12)16-4-15-6(9(16)13)10(14)18/h4-5,7-8,11,17H,3,13H2,1-2H3,(H2,14,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTXHGRHFXEXPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC(=C3N)C(=O)N)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]imidazole-4-carboxamide | |
CAS RN |
3676-69-5 |
Source
|
Record name | 5-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-imidazole-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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